N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by its unique structure, which includes a nicotinamide core, a hydroxy group, and a tetrahydropyran-4-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the nicotinamide derivative with tetrahydropyran-4-ol in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nicotinamide core can be reduced to a dihydronicotinamide derivative using reducing agents like sodium borohydride.
Substitution: The tetrahydropyran-4-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydronicotinamide derivative.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the tetrahydropyran-4-yloxy substituent play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the hydroxy and tetrahydropyran-4-yloxy substituents.
Nicotinamide Riboside: A derivative with a ribose sugar attached to the nicotinamide core.
Nicotinamide Mononucleotide: A nucleotide derivative of nicotinamide.
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxy group and the tetrahydropyran-4-yloxy substituent enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,10-18)17-14(19)11-3-4-13(16-9-11)21-12-5-7-20-8-6-12/h3-4,9,12,18H,5-8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPJCGJZYYUYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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